An In-Depth Technical Guide to 5-Bromo-1H-benzo[d]oxazine-2,4-dione (CAS: 77603-45-3)
An In-Depth Technical Guide to 5-Bromo-1H-benzo[d]oxazine-2,4-dione (CAS: 77603-45-3)
This guide provides a comprehensive technical overview of 5-Bromo-1H-benzo[d]oxazine-2,4-dione, also known as 5-bromoisatoic anhydride. It is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. The focus is on its synthesis, properties, and critical role as a building block in the creation of targeted therapeutics, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors.
Introduction and Strategic Importance
5-Bromo-1H-benzo[d]oxazine-2,4-dione is a pivotal intermediate in advanced organic synthesis.[1][] Its strategic importance is most pronounced in medicinal chemistry, where the bromine-substituted benzoxazinedione scaffold serves as a foundational element for constructing complex bioactive molecules.[1] This compound is particularly crucial in the development of PARP inhibitors, a class of targeted cancer therapies that have revolutionized the treatment of specific cancers, such as those with BRCA1/2 mutations.[3][4][5] The inherent reactivity of the isatoic anhydride ring system allows for controlled, sequential reactions, making it an invaluable tool for building the intricate molecular architectures required for potent and selective drug candidates.
Physicochemical Properties and Structural Data
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis, including proper handling, reaction setup, and purification. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 77603-45-3 | [6][7] |
| Alternate CAS | 4692-98-2 | [8][9][10] |
| Molecular Formula | C₈H₄BrNO₃ | [][8][11] |
| Molecular Weight | 242.03 g/mol | [6][8] |
| Appearance | Off-white to salmon or light orange powder/crystal | [][9] |
| Melting Point | 280-285 °C (decomposes) | [][9] |
| Solubility | Soluble in Dimethylformamide (DMF) | [9] |
| Storage Conditions | Room temperature, in a dry, dark, inert atmosphere | [7][11] |
| IUPAC Name | 5-bromo-1H-3,1-benzoxazine-2,4-dione | [6] |
Synthesis and Reactivity
Synthetic Routes
5-Bromoisatoic anhydride is typically prepared from 5-bromoanthranilic acid. The synthesis involves the cyclization of the anthranilic acid derivative using a phosgene equivalent, such as triphosgene or diphosgene. This reaction forms the characteristic heterocyclic anhydride ring structure. Careful control of reaction conditions is necessary to avoid side reactions and ensure high purity of the final product.
Core Reactivity: The Anhydride Ring System
The utility of 5-bromoisatoic anhydride as a synthetic intermediate stems from the reactivity of the cyclic anhydride. The carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is the cornerstone of its application.
The primary reaction mechanism involves the nucleophilic acyl substitution at one of the carbonyl carbons.[12] When reacted with a primary amine, for instance, the amine nitrogen attacks a carbonyl group, leading to the opening of the anhydride ring. This is typically followed by the loss of carbon dioxide to form a substituted 2-aminobenzamide derivative.[13][14] This two-step, one-pot transformation is highly efficient for creating amide bonds, a fundamental linkage in many pharmaceutical compounds.[15][16]
Application Profile: Keystone in PARP Inhibitor Synthesis
The most significant application of 5-Bromo-1H-benzo[d]oxazine-2,4-dione is in the synthesis of PARP inhibitors. These drugs exploit a concept known as "synthetic lethality" to selectively kill cancer cells.[5]
Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][5][17] When PARP is inhibited, these SSBs are not repaired and can escalate into more lethal double-strand breaks (DSBs) during DNA replication.[5]
In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 genes.[5] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[4][5] The combination of PARP inhibition (preventing SSB repair) and a faulty HR pathway (preventing DSB repair) leads to a massive accumulation of genomic damage and subsequent cell death.[5] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[5] Several PARP inhibitors, including Rucaparib, Olaparib, and Niraparib, are approved for treating cancers with these specific genetic vulnerabilities.[4]
Role in Rucaparib Synthesis
5-Bromo-1H-benzo[d]oxazine-2,4-dione is a documented starting material or key intermediate in various synthetic routes for the PARP inhibitor Rucaparib.[18] While multiple synthetic strategies exist, a common approach involves reacting the anhydride with an appropriate amine partner to construct the core structure of the drug molecule.[19][20][21][22][23] The bromine atom serves as a handle for subsequent cross-coupling reactions to build the final complex structure of the inhibitor.
Experimental Protocols & Methodologies
The following protocols are generalized and should be adapted based on specific downstream applications and laboratory safety standards.
General Handling and Safety Precautions
5-Bromo-1H-benzo[d]oxazine-2,4-dione requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][25] For weighing and transferring powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[8]
-
Handling: Avoid contact with skin and eyes.[24] Prevent dust formation during handling.[24]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[24][25] The compound can be moisture-sensitive.[26]
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air.[24] Seek medical attention if irritation persists or if ingested.[25]
Protocol: Synthesis of a Substituted 2-Aminobenzamide Intermediate
This protocol details the fundamental ring-opening reaction with a primary amine, a key step in building more complex molecules.
Objective: To synthesize a 2-amino-5-bromobenzamide derivative via nucleophilic acyl substitution.
Materials:
-
5-Bromo-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Stir plate, magnetic stir bar, round-bottom flask, condenser, and nitrogen/argon line.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolution: Add 5-Bromo-1H-benzo[d]oxazine-2,4-dione to the flask, followed by the anhydrous solvent. Stir until fully dissolved or a uniform suspension is formed.
-
Nucleophile Addition: Slowly add the primary amine to the stirring solution at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-amino-5-bromobenzamide derivative.
Quality Control and Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the anhydride proton signal and the appearance of new aromatic and amide proton signals are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected chemical transformation.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The disappearance of the characteristic anhydride C=O stretches and the appearance of amide C=O and N-H stretches confirm the reaction.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
5-Bromo-1H-benzo[d]oxazine-2,4-dione (CAS: 77603-45-3) is more than a simple chemical reagent; it is an enabling tool for the construction of complex and biologically significant molecules. Its well-defined reactivity and structural features make it a cornerstone intermediate in the synthesis of cutting-edge pharmaceuticals, most notably PARP inhibitors. A comprehensive understanding of its properties, handling, and reaction mechanisms is paramount for any research scientist or drug development professional aiming to leverage its full potential in the pursuit of novel therapeutics.
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